1-[4-(2-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride
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Overview
Description
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-[4-(2-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride typically involves the following steps:
Formation of the but-2-ynyl intermediate: This step involves the reaction of 2-ethoxyphenol with an appropriate alkyne precursor under basic conditions to form the but-2-ynyl intermediate.
Coupling with pyrrolidine: The but-2-ynyl intermediate is then coupled with pyrrolidine in the presence of a suitable catalyst to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ethoxyphenoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit or modulate the activity of the target. The ethoxyphenoxy group may enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
1-[4-(1-Pyrrolidinyl)but-2-ynyl]pyrrolidine: This compound lacks the ethoxyphenoxy group, which may result in different binding properties and biological activities.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-2-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-6-12-17;/h3-4,9-10H,2,5-6,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBMMDFYYLUASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCN2CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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